6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroindole with an aldehyde in the presence of a reducing agent to form the tetrahydro-beta-carboline structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding beta-carboline derivative.
Reduction: Reduction reactions can further saturate the compound, potentially altering its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields beta-carboline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline
- 6-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
- 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline
Uniqueness
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJWBRJNQZWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390242 | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23046-68-6 | |
Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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